Propynyl benzoate Propynyl benzoate
Brand Name: Vulcanchem
CAS No.: 112270-91-4
VCID: VC20815958
InChI: InChI=1S/C10H8O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,1H3
SMILES: CC#COC(=O)C1=CC=CC=C1
Molecular Formula: C10H8O2
Molecular Weight: 160.17 g/mol

Propynyl benzoate

CAS No.: 112270-91-4

Cat. No.: VC20815958

Molecular Formula: C10H8O2

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Propynyl benzoate - 112270-91-4

Specification

CAS No. 112270-91-4
Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
IUPAC Name prop-1-ynyl benzoate
Standard InChI InChI=1S/C10H8O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,1H3
Standard InChI Key YGTXEOIHUWEJAR-UHFFFAOYSA-N
SMILES CC#COC(=O)C1=CC=CC=C1
Canonical SMILES CC#COC(=O)C1=CC=CC=C1

Introduction

Chemical Identity and Structure

Molecular Composition and Basic Properties

Propynyl benzoate is an organic ester compound with the molecular formula C₁₀H₈O₂ . It has a calculated molecular weight of 160.17 g/mol as computed by PubChem 2.2 . The compound belongs to the class of aromatic esters, specifically benzoate esters, incorporating an alkyne functional group. This combination of structural elements gives propynyl benzoate unique chemical properties that distinguish it from other benzoate derivatives.

Structural Variations and Isomers

Based on the available data, it appears that "propynyl benzoate" can refer to different isomeric structures:

  • Prop-1-ynyl benzoate: In this form, the propynyl group is attached through the alkyne carbon (C≡C-CH₃) .

  • 2-Propynyl benzoate (also called propargyl benzoate): In this isomer, the attachment is through the terminal carbon of the propynyl group (HC≡C-CH₂-) .

These structural variations, while subtle, can lead to different physical properties and reactivity patterns. The 2-propynyl form is also sometimes referred to as "2-Propyn-1-ol, benzoate" in some chemical databases .

Chemical Identifiers and Nomenclature

Propynyl benzoate is known by several systematic and common names. The table below summarizes the key identifiers for this compound:

Identifier TypeValueSource
IUPAC Nameprop-1-ynyl benzoate
CAS Registry Number112270-91-4 (prop-1-ynyl form)
CAS Registry Number6750-04-5 (2-propynyl form)
InChIInChI=1S/C10H8O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,1H3
InChIKeyYGTXEOIHUWEJAR-UHFFFAOYSA-N
SMILESCC#COC(=O)C1=CC=CC=C1
DSSTox Substance IDDTXSID30149971
WikidataQ83015848

Additional synonyms include benzoic acid prop-1-ynyl ester and several database-specific identifiers .

Physical and Chemical Properties

Physical Characteristics

While the search results don't provide complete information on all physical properties, we can infer that propynyl benzoate is likely a liquid or low-melting solid at room temperature, based on the properties of similar benzoate esters. The compound contains a reactive alkyne group, which contributes to its distinctive chemical behavior.

Structural Features

The chemical structure of propynyl benzoate consists of a benzoate group (benzoic acid ester) linked to a propynyl moiety. The specific arrangement depends on which isomer is considered:

  • In prop-1-ynyl benzoate, the structure features a benzoyl group (C₆H₅CO-) connected to an oxygen atom, which is further linked to a prop-1-ynyl group (-C≡C-CH₃) .

  • In 2-propynyl benzoate, the benzoyl group is connected to an oxygen atom linked to a propargyl group (-CH₂-C≡CH) .

Both structures maintain the core ester linkage (-COO-) characteristic of benzoate compounds, while the propynyl component introduces an alkyne functionality that can participate in various chemical reactions.

Analytical Data and Characterization

Gas Chromatography

One of the most comprehensive datasets available for propynyl benzoate relates to its gas chromatographic behavior. The compound has been thoroughly characterized using Kovats' Retention Indices on both polar and non-polar columns at various temperatures .

Retention Indices on Polar Columns

The following table presents Kovats' Retention Indices for 2-propynyl benzoate on OV-351 polar columns under isothermal conditions:

Column TypeActive PhaseTemperature (°C)Retention IndexReferenceComments
CapillaryOV-3511802003Korhonen, 1986N₂; Column length: 25 m; Column diameter: 0.22 mm
CapillaryOV-3511402004Korhonen and Lind, 1985N₂; Column length: 25 m; Column diameter: 0.32 mm
CapillaryOV-3511602017Korhonen and Lind, 1985N₂; Column length: 25 m; Column diameter: 0.32 mm
CapillaryOV-3511802026Korhonen and Lind, 1985N₂; Column length: 25 m; Column diameter: 0.32 mm

The significantly higher retention indices on polar columns compared to non-polar columns indicate strong interactions between the compound's functional groups and the polar stationary phase .

Comparative Analysis with Related Compounds

Structural Analogs

Several structurally related compounds appear in the search results, providing context for understanding propynyl benzoate's place in the family of benzoate esters:

n-Propyl Benzoate

n-Propyl benzoate (C₁₀H₁₂O₂) has a molecular weight of 164.20 g/mol and lacks the triple bond present in propynyl benzoate . Instead, it contains a saturated propyl chain. Its boiling point is reported as 503.7 ± 0.9 K at standard pressure, and it has different enthalpy of vaporization values depending on temperature .

Allyl Benzoate (2-Propenyl Benzoate)

Allyl benzoate (C₁₀H₁₀O₂) has a molecular weight of 162.19 g/mol and contains a double bond instead of the triple bond found in propynyl benzoate . This structural difference results in distinct chemical reactivity, particularly in addition reactions.

2-Propynyl 2-Hydroxybenzoate

This compound (C₁₀H₈O₃) has a molecular weight of 176.16 g/mol and features an additional hydroxyl group on the benzoate ring . The presence of this hydroxyl group enables intramolecular hydrogen bonding, as reported in crystallographic studies. The compound crystallizes with two independent molecules in the asymmetric unit, and the propynyl ester groups are coplanar with the 2-hydroxybenzoate group .

Functional Differences

The key distinction between propynyl benzoate and related compounds is the presence of the alkyne functionality. This triple bond offers unique reactivity patterns:

  • Higher reactivity in addition reactions compared to alkene-containing analogs like allyl benzoate

  • Potential for click chemistry applications through azide-alkyne cycloadditions

  • Different polarity and hydrogen-bonding capabilities compared to saturated analogs

These differences directly impact the compound's physical properties, chemical behavior, and potential applications in synthetic pathways.

Synthesis and Applications

Synthetic Approaches

While the search results don't provide specific synthesis methods for propynyl benzoate, similar esters are typically prepared through the reaction of the corresponding alcohol (propynyl alcohol) with benzoyl chloride or benzoic acid under appropriate conditions. The synthesis of related compounds like propyl benzoate has been studied using immobilized lipase catalysts under solvent-free conditions .

For propyl benzoate synthesis, research has shown that:

  • Lipase can be immobilized on Hydroxypropyl methylcellulose (HPMC) and polyvinyl alcohol (PVA) polymer blend

  • Candida cylindracea lipase (CCL) demonstrated excellent catalytic activity

  • The activation energy was found to be 16.2 kcal/mol for immobilized CCL

  • The reaction followed a ternary complex model in which propanol inhibits lipase activity at higher concentrations

  • The catalyst could be recycled up to four catalytic cycles with 40% retention of activity by the fourth cycle

Similar enzymatic approaches might be applicable to propynyl benzoate synthesis, though the presence of the alkyne group might introduce additional considerations.

Research Status and Future Directions

Current Research

The study of 2-propynyl 2-hydroxybenzoate as part of investigations into new antibacterial agents suggests potential biomedical applications for structurally related compounds . This compound has been synthesized as a building block for the generation of compound libraries, highlighting the importance of such structures in drug discovery efforts.

Knowledge Gaps and Research Opportunities

Several areas remain unexplored or underreported in the literature regarding propynyl benzoate:

  • Comprehensive physical property data

  • Detailed spectroscopic characterization

  • Specific synthetic routes optimized for this compound

  • Structure-activity relationships in biological systems

  • Potential applications in materials science and polymer chemistry

These gaps represent opportunities for future research that could expand our understanding of this compound and its potential applications.

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